molecular formula C16H16O4 B14580907 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione CAS No. 61266-42-0

4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

Cat. No.: B14580907
CAS No.: 61266-42-0
M. Wt: 272.29 g/mol
InChI Key: URFNMECRDQZJDD-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is a complex organic compound with a unique structure that includes a naphthalene core substituted with hydroxy, methoxy, and prenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The prenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
  • 4-Hydroxy-2-quinolones
  • Flavonoids

Uniqueness

4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-hydroxy-8-methoxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(2)7-8-11-14(17)10-5-4-6-12(20-3)13(10)16(19)15(11)18/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFNMECRDQZJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=CC=C2)OC)C(=O)C1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20819095
Record name 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20819095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-42-0
Record name 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20819095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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